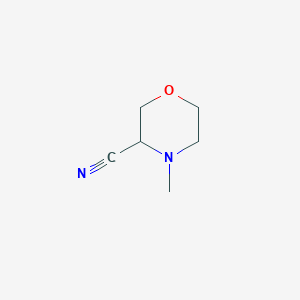

4-Methylmorpholine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylmorpholine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRVJNHLHZOHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609248 | |

| Record name | 4-Methylmorpholine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850656-00-7 | |

| Record name | 4-Methylmorpholine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 4 Methylmorpholine 3 Carbonitrile

Reactivity of the Nitrile Functionality

The carbon-nitrogen triple bond (C≡N) of the nitrile group is highly polarized, with the nitrogen atom being more electronegative than the carbon. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles, a key feature driving its reactivity. ebsco.comlibretexts.org

Nucleophilic Additions to the Cyano Group

The electrophilic carbon of the cyano group readily undergoes nucleophilic addition. numberanalytics.com This reaction is fundamental to forming new carbon-carbon or carbon-heteroatom bonds. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can attack the nitrile carbon. chemistrysteps.com This addition initially forms an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone. libretexts.orgchemistrysteps.com This process provides an effective method for synthesizing ketones where one of the alkyl or aryl groups is derived from the organometallic reagent and the other is the 4-methylmorpholine-3-yl moiety.

The general mechanism involves the nucleophile attacking the electrophilic nitrile carbon, pushing the pi-bond electrons onto the nitrogen to form a tetrahedral intermediate. masterorganicchemistry.com This intermediate is typically protonated during workup to yield the final product. libretexts.org

Reductions of the Nitrile to Amine Derivatives

The nitrile group can be completely reduced to a primary amine, specifically a (4-methylmorpholin-3-yl)methanamine. This transformation is a valuable method for introducing an aminomethyl group. libretexts.org Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. chemistrysteps.comchemguide.co.uk The reaction typically proceeds by the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the nitrile carbon in two successive steps, followed by an aqueous or acidic workup to protonate the resulting nitrogen intermediate and yield the primary amine. libretexts.orglibretexts.org

Catalytic hydrogenation is another common method, employing hydrogen gas (H₂) in the presence of a metal catalyst like Raney Nickel, palladium, or platinum. chemguide.co.ukstudymind.co.uk These reactions often require elevated temperature and pressure. chemguide.co.uk To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) is sometimes added to the reaction mixture. commonorganicchemistry.com

Table 1: Selected Reagents for Nitrile Reduction

| Reagent/Catalyst | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₃O⁺ workup | (4-Methylmorpholin-3-yl)methanamine |

| H₂ / Raney Nickel | Elevated temperature and pressure | (4-Methylmorpholin-3-yl)methanamine |

| H₂ / Palladium on Carbon (Pd/C) | Elevated temperature and pressure, often with NH₃ | (4-Methylmorpholin-3-yl)methanamine |

| Borane-Tetrahydrofuran (BH₃-THF) | THF, heating | (4-Methylmorpholin-3-yl)methanamine |

Hydrolytic Transformations to Carboxylic Acid and Amide Derivatives

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. numberanalytics.comlumenlearning.com This two-stage transformation involves the initial conversion of the nitrile to an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid, such as dilute hydrochloric or sulfuric acid, leads to the formation of 4-methylmorpholine-3-carboxylic acid. libretexts.orglibretexts.org The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water. chemistrysteps.comyoutube.com The intermediate imidic acid tautomerizes to an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: When heated with an aqueous alkaline solution, such as sodium hydroxide (B78521), the nitrile is hydrolyzed to the salt of the carboxylic acid (sodium 4-methylmorpholine-3-carboxylate) and ammonia. libretexts.orgstackexchange.com The reaction is initiated by the nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.comyoutube.com Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free 4-methylmorpholine-3-carboxylic acid. libretexts.org It is possible to stop the reaction at the amide stage under milder basic conditions. youtube.comstackexchange.com

Cycloaddition Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile can participate as a dipolarophile in pericyclic reactions, particularly 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. numberanalytics.com For example, nitriles can react with azides to form tetrazoles or with nitrile oxides to yield isoxazoles. youtube.com These reactions are powerful methods for constructing complex heterocyclic systems. mdpi.com While specific examples involving 4-methylmorpholine-3-carbonitrile are not extensively documented in general literature, the inherent reactivity of the nitrile group suggests its capability to undergo such transformations. The reaction involves the concerted addition of a 1,3-dipole (like an azide (B81097) or nitrile oxide) across the C≡N bond. youtube.com

Reactions Involving the Morpholine (B109124) Ring System

The morpholine ring in this compound is generally stable. However, the nitrogen atom, being a tertiary amine, retains some chemical reactivity.

Functionalization at the Ring Heteroatoms (N- or O-substitution)

The nitrogen atom of the 4-methylmorpholine (B44366) moiety is a tertiary amine. wikipedia.org As such, it possesses a lone pair of electrons and can act as a base or a nucleophile. Although it is already substituted with a methyl group, it can react with strong alkylating agents (e.g., alkyl halides like methyl iodide) to form a quaternary ammonium salt. In this reaction, the nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent, resulting in a positively charged nitrogen atom with four substituents.

The oxygen atom within the morpholine ring is an ether linkage. It is generally unreactive towards substitution under standard conditions due to the high strength of the carbon-oxygen bonds and the lack of a good leaving group. Ring-opening reactions would require harsh conditions, such as treatment with strong acids like HBr or HI, which are typically outside the scope of simple functionalization.

Ring-Opening and Rearrangement Reactions

The stability of the morpholine ring in this compound means that ring-opening and rearrangement reactions typically require specific and often forcing conditions. While the parent morpholine ring is generally robust, the presence of the N-methyl and C-3 nitrile substituents can influence its susceptibility to certain chemical transformations.

Ring-Opening Reactions:

Ring-opening of the morpholine ring in derivatives can be initiated under various conditions, often involving oxidative or thermal stress. For instance, the thermal cleavage of N-methylmorpholine-N-oxide (NMMO), a related morpholine derivative, has been observed at elevated temperatures, leading to the formation of radical species through ring scission. nih.gov This suggests that under sufficiently high temperatures, the C-O or C-N bonds of the morpholine ring in this compound could potentially undergo homolytic cleavage.

Oxidative methods have also been employed to induce ring cleavage in morpholine derivatives. A notable example involves the visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in N-arylmorpholine derivatives. google.com This reaction, utilizing a photosensitizer and oxygen as the terminal oxidant, proceeds under mild conditions to yield ring-opened products. For example, the oxidation of N-phenylmorpholine yields 2-(N-phenylformamido)ethyl formate (B1220265). While this specific reaction has been demonstrated on N-aryl morpholines, it highlights a potential pathway for the ring-opening of this compound, likely initiated by oxidation at the nitrogen atom or the adjacent C-H bonds.

| Reaction Type | Reagents and Conditions | Product(s) | Reference |

| Thermal Cleavage | High Temperature (~370 K) | Alkylnitroxyl type radicals | nih.gov |

| Oxidative Cleavage | Visible light, 4CzIPN (photocatalyst), O₂, 2,6-lutidine, MeCN, rt, 24h | 2-(N-phenylformamido)ethyl formate (from N-phenylmorpholine) | google.com |

Rearrangement Reactions:

Selective Oxidation and Reduction of the Morpholine Ring

The presence of both a tertiary amine and a nitrile group in this compound presents a challenge for selective transformations. The reactivity of each functional group towards oxidizing and reducing agents must be carefully considered to achieve the desired outcome.

Selective Oxidation:

The tertiary amine of the morpholine ring is susceptible to oxidation. A common and selective oxidation of N-alkylmorpholines is the conversion to the corresponding N-oxide. For example, N-methylmorpholine can be oxidized to N-methylmorpholine-N-oxide (NMMO) using hydrogen peroxide as the oxidant. cas.cngoogle.com This transformation is often catalyzed by transition metals, such as titanium-silica hollow spheres, and proceeds under relatively mild conditions. cas.cn NMMO itself is a valuable co-oxidant in various organic reactions. wikipedia.orgorganic-chemistry.org Given this precedent, it is highly probable that this compound can be selectively oxidized at the nitrogen atom to form 4-methylmorpholine-4-oxide-3-carbonitrile, provided the nitrile group is stable under the oxidative conditions.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

| N-Oxidation | N-methylmorpholine | H₂O₂, Titanium-silica hollow spheres (catalyst), 70°C, 6h | N-methylmorpholine-N-oxide | cas.cn |

| N-Oxidation | N-methylmorpholine | Aqueous hydrogen peroxide, CO₂ atmosphere, 50-100°C | N-methylmorpholine-N-oxide | google.com |

Selective Reduction:

The reduction of this compound can target either the nitrile group or the morpholine ring, depending on the choice of reducing agent and reaction conditions.

The reduction of nitriles to primary amines is a well-established transformation. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. libretexts.orgchem-station.comuop.edu.pklibretexts.org Therefore, treatment of this compound with LiAlH₄ is expected to yield (4-methylmorpholin-3-yl)methanamine. Catalytic hydrogenation is another common method for nitrile reduction, often employing catalysts like Raney nickel or palladium on carbon. rsc.org However, care must be taken as the morpholine ring itself can be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions, especially at elevated temperatures and pressures.

The selective reduction of the morpholine ring while preserving the nitrile group is more challenging. Strong reducing conditions that effect ring cleavage are generally required. For instance, certain catalytic systems or harsh reducing agents might lead to the cleavage of the C-O or C-N bonds within the morpholine ring. However, specific methodologies for the selective reduction of the morpholine ring in the presence of a nitrile group are not well-documented and would likely require careful optimization of catalysts and reaction conditions to achieve chemoselectivity.

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Expected Product | Reference |

| Nitrile Reduction | Nitrile | Lithium aluminum hydride (LiAlH₄), Anhydrous ether | (4-Methylmorpholin-3-yl)methanamine | libretexts.orgchem-station.com |

| Nitrile Reduction | Nitrile | H₂, Raney Nickel or Pd/C | (4-Methylmorpholin-3-yl)methanamine | rsc.org |

Derivatization Strategies and Analogs of 4 Methylmorpholine 3 Carbonitrile

Synthesis of Substituted 4-Methylmorpholine-3-carbonitrile Analogs

The synthesis of analogs of this compound can be approached by modifying the morpholine (B109124) ring itself or by introducing a variety of functional groups, leveraging the reactivity of the existing nitrile moiety.

Modification at the Morpholine Ring Carbon Atoms

Direct functionalization of the carbon atoms of the morpholine ring in this compound presents a synthetic challenge. However, general strategies for C-H functionalization of morpholine derivatives can be considered. nih.govmdpi.com For instance, photoredox catalysis has been shown to enable the direct β-alkylation of saturated aldehydes, a principle that could potentially be adapted for the functionalization of the morpholine ring. acs.org Another approach involves the use of transition metal catalysts, such as iridium, to facilitate C-H activation and subsequent bond formation at various positions on the ring. nih.gov

Furthermore, the synthesis of substituted morpholines can be achieved through multi-step sequences involving ring-opening of activated precursors like 2-tosyl-1,2-oxazetidine, followed by cyclization with appropriate nucleophiles. researchgate.net This method allows for the introduction of substituents at the C2 and C3 positions, offering a pathway to analogs with diverse stereochemistry and substitution patterns.

A hypothetical reaction scheme for the alkylation at the C2 position of a morpholine-3-carbonitrile (B48010) derivative could involve the formation of an enamine intermediate, followed by reaction with an alkyl halide.

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Alkyl Halide (e.g., CH₃I) | 2-Alkyl-4-methylmorpholine-3-carbonitrile | Base (e.g., LDA), Anhydrous solvent |

| This compound | Michael Acceptor (e.g., Acrylonitrile) | 2-(2-Cyanoethyl)-4-methylmorpholine-3-carbonitrile | Base catalyst |

Introduction of Diverse Functional Groups

The nitrile group of this compound is a key handle for introducing a wide array of functional groups. chemistrysteps.comlibretexts.orgpressbooks.publibretexts.org The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack. libretexts.org

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (forming 4-Methylmorpholine-3-carboxylic acid) or a carboxylate salt, respectively. chemistrysteps.compressbooks.pub This transformation opens the door to further derivatization through esterification or amidation reactions.

Reduction: Reduction of the nitrile group with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields a primary amine (4-aminomethyl-4-methylmorpholine). libretexts.orglibretexts.org Milder reducing agents such as DIBAL-H can lead to the formation of an aldehyde.

Organometallic Reagents: Reaction with Grignard or organolithium reagents converts the nitrile into a ketone after hydrolysis of the intermediate imine. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For instance, reaction with azides in the presence of a catalyst can yield tetrazoles.

A table summarizing potential transformations of the nitrile group is presented below:

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid or Carboxylate |

| Reduction | LiAlH₄ | Primary Amine |

| Reduction | DIBAL-H, then H₂O | Aldehyde |

| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone |

| Cycloaddition | NaN₃ | Tetrazole |

Development of Novel Morpholine-Based Nitrile Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold is an attractive building block for creating such hybrid molecules.

Pyrazole (B372694) Hybrids: The pyrazole scaffold is a common feature in many biologically active compounds. nih.govtandfonline.commdpi.comresearchgate.net Hybrid molecules can be synthesized by linking the morpholine-nitrile moiety to a pyrazole ring. One common approach involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, where one of the components contains the pre-formed morpholine-nitrile structure. For instance, a β-keto ester derivative of 4-methylmorpholine (B44366) could be reacted with a substituted hydrazine to construct the pyrazole ring.

Triazole Hybrids: Triazoles are another important class of heterocycles with a broad spectrum of biological activities. researchgate.netresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqmdpi.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazoles. researchgate.netresearchgate.netasianpubs.org To create a morpholine-triazole hybrid, one could start with a propargylated morpholine derivative and react it with an organic azide (B81097), or vice versa. For example, O-propargylation of a hydroxyl-substituted this compound analog followed by reaction with a suitable azide would yield the desired triazole hybrid.

Quinoline (B57606) Hybrids: Quinoline derivatives are known for their diverse pharmacological properties. nih.govfrontiersin.org Hybrid molecules incorporating both morpholine and quinoline moieties have been synthesized. researchgate.netresearchgate.netasianpubs.orgfrontiersin.orgrsc.org A common synthetic strategy involves the reaction of a substituted aniline (B41778) with a β-keto ester in the presence of an acid catalyst (Conrad-Limpach or Doebner-von Miller reaction). frontiersin.org By using a β-keto ester bearing the this compound scaffold, one could construct the quinoline ring directly onto the morpholine core.

A table summarizing potential synthetic strategies for hybrid molecules is shown below:

| Hybrid Type | Key Reaction | Starting Materials Example |

| Pyrazole | Cyclocondensation | β-keto ester of 4-methylmorpholine-3-carboxylic acid and a substituted hydrazine. |

| Triazole | CuAAC (Click Chemistry) | Propargylated this compound analog and an organic azide. |

| Quinoline | Conrad-Limpach Reaction | Aniline and a β-keto ester derivative of this compound. |

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The biological activity and physicochemical properties of derivatives of this compound are intrinsically linked to their three-dimensional structure and the electronic nature of their substituents. nih.gove3s-conferences.org

Structure-Reactivity: The reactivity of the morpholine ring and the nitrile group can be influenced by the presence of substituents. Electron-withdrawing groups on the morpholine ring can increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease its reactivity. The steric bulk of substituents can also play a significant role, potentially hindering the approach of reagents to the reactive centers.

Structure-Property Relationships: The introduction of different functional groups can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity (logP), and polar surface area (PSA). For example, converting the nitrile group to a carboxylic acid or an amine will increase the polarity and hydrogen bonding capacity of the molecule, likely leading to increased water solubility. The conformation of the morpholine ring can also be influenced by substituents, which in turn can affect how the molecule interacts with biological targets. researchgate.net

Systematic studies where substituents are varied at different positions on the morpholine ring and where the nitrile group is transformed into other functionalities are crucial for establishing clear structure-activity relationships (SAR). nih.gove3s-conferences.org For instance, a series of analogs with different alkyl or aryl groups at the C2 or C5 positions could be synthesized and their biological activities evaluated to understand the steric and electronic requirements for optimal interaction with a specific biological target.

A hypothetical SAR study could involve the following:

| Position of Modification | Type of Substituent | Expected Impact on Properties |

| C2/C5/C6 of Morpholine | Alkyl, Aryl | Modulate lipophilicity and steric interactions with target. |

| C3 (from nitrile) | Carboxylic acid, Amine | Increase polarity, hydrogen bonding, and aqueous solubility. |

| C3 (from nitrile) | Ketone | Introduce a new point for hydrogen bond acceptance. |

| N4 | Different alkyl groups | Influence basicity and steric hindrance around the nitrogen. |

By systematically exploring these derivatization strategies, a diverse library of compounds based on the this compound scaffold can be generated. The subsequent evaluation of these compounds will provide valuable insights into their structure-activity and structure-property relationships, ultimately guiding the design of new chemical entities with desired biological profiles.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methylmorpholine 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Methylmorpholine-3-carbonitrile, both ¹H and ¹³C NMR spectroscopy are instrumental in elucidating its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the morpholine (B109124) ring and the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons attached to carbons adjacent to the oxygen and nitrogen atoms would appear at a lower field (higher ppm) compared to those further away. The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles, which is crucial for determining the relative stereochemistry and the preferred conformation of the morpholine ring (typically a chair conformation). Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify protons that are close in space, further aiding in stereochemical and conformational assignments. wordpress.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For instance, the carbon of the nitrile group (C≡N) would appear at a characteristic downfield position. The carbons of the morpholine ring will have specific chemical shifts influenced by the neighboring oxygen and nitrogen atoms. hmdb.ca The analysis of these shifts, in conjunction with ¹H NMR data, allows for a complete assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Group (CH₃) | ~2.3 | ~46 |

| Morpholine Ring Protons | 2.5 - 4.0 | 50 - 70 |

| Nitrile Carbon (C≡N) | - | ~118 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the molecular formula of a compound. youtube.com Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₆H₁₀N₂O, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). nih.gov The experimentally determined exact mass from an HRMS experiment should match this theoretical value very closely, thereby confirming the molecular formula. researchgate.net

Interactive Data Table: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₆H₁₀N₂O |

| Theoretical Exact Mass | 126.07931 Da |

| Experimentally Determined Exact Mass | Will be very close to the theoretical value |

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.org The absorption of infrared radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the energy required to excite different molecular vibrations, such as stretching and bending of bonds. pressbooks.pub

For this compound, these techniques are particularly useful for identifying its key functional groups.

Nitrile Group (C≡N): A sharp and intense absorption band in the IR spectrum is expected in the region of 2260-2210 cm⁻¹. This is a characteristic stretching vibration for a nitrile group.

C-O-C Stretch: The ether linkage in the morpholine ring will exhibit a strong C-O-C stretching vibration, typically in the range of 1150-1085 cm⁻¹.

C-N Stretch: The C-N bonds of the morpholine ring will also have characteristic stretching vibrations, usually found in the 1250-1020 cm⁻¹ region.

C-H Stretches: The C-H bonds of the methyl group and the morpholine ring will show stretching vibrations in the 3000-2850 cm⁻¹ range. vscht.cz

Raman spectroscopy can provide complementary information, especially for non-polar bonds that may be weak or inactive in the IR spectrum. nih.gov

Interactive Data Table: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Nitrile (C≡N) | Stretch | 2260-2210 (sharp, intense) | Strong |

| Ether (C-O-C) | Stretch | 1150-1085 (strong) | Weak to medium |

| Amine (C-N) | Stretch | 1250-1020 (medium) | Medium |

| Alkane (C-H) | Stretch | 3000-2850 (medium to strong) | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination

When a single crystal of this compound can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information. nih.gov This technique involves diffracting X-rays off the crystal lattice, and the resulting diffraction pattern is used to calculate the precise positions of all atoms in the molecule.

The data obtained from X-ray crystallography includes:

Bond lengths: The exact distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsional angles: The dihedral angles that define the conformation of the molecule.

Unit cell parameters: The dimensions of the repeating unit in the crystal lattice.

This information allows for the absolute confirmation of the connectivity, stereochemistry, and the preferred conformation of this compound in the solid state.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration (if chiral)

This compound possesses a stereocenter at the C3 position of the morpholine ring, meaning it can exist as a pair of enantiomers (non-superimposable mirror images). Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for determining the absolute configuration (R or S) of a chiral molecule. mtoz-biolabs.com

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.inwikipedia.org The resulting ORD curve can be used to assign the absolute configuration by comparing it to known standards or by applying empirical rules. slideshare.netslideshare.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique for each enantiomer and provides a "fingerprint" of its absolute configuration. mtoz-biolabs.comspark904.nl Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for a confident assignment of the absolute configuration. researchgate.net

The combination of experimental ORD and CD data with theoretical calculations provides a powerful method for the non-ambiguous determination of the absolute stereochemistry of this compound. frontiersin.org

Theoretical and Computational Investigations of 4 Methylmorpholine 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio approaches, allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. youtube.comresearchgate.net This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 4-Methylmorpholine-3-carbonitrile, which contains a morpholine (B109124) ring, this process also includes conformer analysis to identify different stable spatial arrangements (conformers) and their relative energies.

Computational studies on the related compound 4-morpholine carbonitrile have utilized ab initio Hartree-Fock and DFT (B3LYP) methods with a 6-311++G(d,p) basis set to calculate its optimized molecular geometry. nih.gov Such calculations for this compound would similarly predict the morpholine ring to adopt a chair conformation as its most stable form. The methyl group on the nitrogen and the carbonitrile group at the 3-position can exist in either axial or equatorial positions, leading to different conformers with distinct energy levels. The optimization process calculates bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Predicted Geometrical Parameters for a 4-Methylmorpholine (B44366) Moiety (Based on Analogue Studies) This table presents typical bond lengths and angles that would be expected for the 4-methylmorpholine portion of the target molecule, based on computational studies of similar structures.

| Parameter | Type | Predicted Value (Angstroms or Degrees) |

| C-N (ring) | Bond Length | ~1.46 Å |

| C-O (ring) | Bond Length | ~1.43 Å |

| N-CH₃ | Bond Length | ~1.47 Å |

| C-N-C | Bond Angle | ~109-111° |

| C-O-C | Bond Angle | ~111-112° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.comwikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For the related 4-morpholine carbonitrile, calculations have shown that the charge transfer primarily occurs within the molecule. nih.gov The presence of the electron-withdrawing nitrile group (-CN) and the electron-donating methyl group (-CH₃) in this compound would significantly influence the energies and distributions of these frontier orbitals, pinpointing the likely sites for nucleophilic and electrophilic attack.

Quantum chemical calculations can accurately predict various spectroscopic parameters. By computing these properties, researchers can aid in the structural confirmation of a synthesized compound or interpret complex experimental spectra.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nist.gov For 4-morpholine carbonitrile, vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method showed good agreement with the experimental spectra. nih.gov A similar analysis for this compound would allow for the assignment of specific vibrational modes to the stretching and bending of its functional groups (C≡N, C-N, C-O, C-H). Theoretical calculations are typically performed on the molecule in a gaseous state, so minor deviations from experimental solid-state spectra are expected. nih.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for 4-Morpholine Carbonitrile This table demonstrates the typical correlation achieved between calculated and observed frequencies, a process that would be applied to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N stretch | ~2240 | ~2235 |

| CH₂ stretch (asymmetric) | ~3000 | ~2980 |

| CH₂ stretch (symmetric) | ~2920 | ~2900 |

| C-O-C stretch | ~1120 | ~1115 |

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. bohrium.comacademie-sciences.fr Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT, are used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts. nih.gov These predictions are invaluable for assigning signals in complex NMR spectra and for distinguishing between different isomers or conformers of this compound. nih.gov

Analysis of the electrostatic potential (ESP) and charge distribution provides insight into the charge-related properties of a molecule. An ESP map visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) or electron-poor (positive potential, blue). This map is useful for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization and hyperconjugative interactions within the molecule. nih.gov In the study of 4-morpholine carbonitrile, NBO analysis was used to demonstrate the stability arising from these electronic interactions. nih.gov For this compound, such analysis would quantify the electron density on each atom, revealing the effects of the methyl and nitrile substituents on the morpholine ring.

Reaction Mechanism Elucidation via Computational Modeling

Beyond static properties, computational modeling can be used to map out entire reaction pathways, providing a dynamic understanding of a chemical process. smu.edu This involves locating reactant and product structures, as well as the high-energy transition states that connect them.

A computational study on the role of 4-methylmorpholine (a close structural relative) as a catalyst in urethane (B1682113) formation provides a clear example of this capability. nih.govresearchgate.netnih.gov The study used DFT (BHandHLYP/6-31G(d)) and higher-level methods (G3MP2BHandHLYP) to model a multi-step reaction mechanism. nih.govresearchgate.netnih.gov

A key aspect of modeling reaction mechanisms is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. fossee.insparkle.pro.br Computational methods are used to optimize the geometry of the TS and confirm its identity by finding a single imaginary vibrational frequency.

In the study of urethane formation catalyzed by 4-methylmorpholine, researchers identified and calculated the energies of multiple transition states and intermediates along a proposed seven-step pathway. nih.govresearchgate.net The relative Gibbs free energy of the first transition state (TS1) was found to be significantly lower in the presence of the 4-methylmorpholine catalyst compared to the uncatalyzed reaction, explaining its catalytic effect. nih.gov The energy difference between the reactants and the transition state is the activation energy or energy barrier. Calculating these barriers allows for the prediction of reaction rates and the determination of the rate-limiting step.

Table 3: Calculated Relative Gibbs Free Energies for Key States in 4-Methylmorpholine Catalyzed Urethane Formation This data from a study on 4-methylmorpholine illustrates how computational modeling can quantify the energy landscape of a reaction. A similar approach could elucidate the reactivity of this compound in various chemical processes.

| Reaction State | Description | Relative Gibbs Free Energy (kJ/mol) |

| RC1 | Reactant Complex | 15.70 |

| TS1 | First Transition State | 97.78 |

| IM | Intermediate | 12.79 |

| TS2 | Second Transition State | 5.46 |

| PC | Product Complex | -25.18 |

Data adapted from a study by Fiser et al. on the reaction between phenyl isocyanate and butan-1-ol in acetonitrile. researchgate.net

This type of detailed mechanistic investigation, applied to this compound, could predict its behavior in reactions such as cycloadditions, nucleophilic additions to the nitrile group, or reactions involving the tertiary amine.

Reaction Pathway Analysis

No published studies detailing the reaction pathway analysis for the formation or subsequent reactions of this compound could be located.

Advanced Theoretical Descriptors for Reactivity and Selectivity

There are no available data or dedicated studies on the advanced theoretical descriptors, such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or other quantum chemical parameters, calculated specifically for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

No molecular dynamics simulation studies have been published that investigate the conformational landscapes or intermolecular interactions of this compound.

Non Biological Applications of 4 Methylmorpholine 3 Carbonitrile

Utility as a Synthetic Building Block for Complex Chemical Entities

A synthetic building block is a readily available chemical compound that can be used to assemble more complex molecules. cymitquimica.comwacker.comabcr.comfrontierspecialtychemicals.com These blocks often possess reactive functional groups that allow them to be joined together in a predictable manner, forming the backbone or key structural features of a target molecule. abcr.com The pharmaceutical industry, for instance, heavily relies on libraries of building blocks for the discovery of new drug candidates. abcr.com

While the morpholine (B109124) scaffold itself is a common feature in many biologically active compounds and functional materials, there is no specific information in the reviewed literature detailing the use of 4-Methylmorpholine-3-carbonitrile as a building block for creating more complex chemical entities. The synthesis of its corresponding carboxylic acid, 4-Methylmorpholine-3-carboxylic acid, has been described, which could potentially serve as a precursor, but direct applications of the nitrile itself are not reported.

Role as an Intermediate in Specialized Chemical Syntheses

Chemical intermediates are compounds that are formed during a multi-step synthesis and are subsequently converted into the final product. They are crucial stepping stones in the creation of complex target molecules. For example, in the synthesis of the antifungal drug Itraconazole, various intermediates are formed and isolated throughout the process. acs.org

The related compound, 4-Methylmorpholine (B44366) (NMM), is frequently used as a catalyst and a mild base in a variety of chemical reactions, including peptide synthesis and the formation of urethanes. acs.orgtuodaindus.comnih.govresearchgate.net It facilitates reactions by activating or deactivating other reagents or by neutralizing acidic byproducts. tuodaindus.comnih.gov However, no specific synthetic routes have been identified in the literature where this compound serves as a distinct intermediate. Research on the synthesis of a related isomer, 4-methylmorpholine-2-carbonitrile, noted its absence in prior literature, suggesting that the 3-carbonitrile isomer is also not a commonly used or reported intermediate. researchgate.net

Potential in Materials Science (e.g., as a monomer or precursor for functional polymers)

In materials science, monomers are small molecules that can be linked together through polymerization to form long chains or networks, creating polymers with specific properties. For example, N-methylmorpholine-N-oxide (NMMO), a derivative of 4-Methylmorpholine, is used as a solvent in the production of cellulose-based fibers. asianpubs.org

The nitrile group (-C≡N) present in this compound could theoretically participate in polymerization reactions or be chemically modified to introduce other functionalities into a polymer structure. However, there is currently no published research or data to support the use of this compound as a monomer or a precursor for functional polymers. Its potential in this field remains purely speculative without experimental evidence.

Future Research Horizons for this compound: A Roadmap for Scientific Exploration

Future Research Directions for 4 Methylmorpholine 3 Carbonitrile

The heterocyclic compound 4-Methylmorpholine-3-carbonitrile stands as a molecule of significant interest for future chemical and medicinal research. Its unique structural features, combining a saturated morpholine (B109124) ring with a reactive nitrile group, present a foundation for the development of novel compounds with potentially valuable applications. The following sections outline key areas of future investigation that could unlock the full potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methylmorpholine-3-carbonitrile, and how can reaction conditions be systematically optimized?

- Methodology :

-

Begin with established protocols for nitrile-containing heterocycles, such as nucleophilic substitution or cyclization reactions.

-

Optimize parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) via tools like Design Expert to identify interactions between variables .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Validate purity with HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, DMSO-d6) to confirm structural integrity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

-

Prioritize high-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (COSY, HSQC) for unambiguous assignment of protons and carbons.

-

If discrepancies arise (e.g., split peaks in ¹H NMR), replicate synthesis under inert conditions to rule out oxidation or hydration artifacts .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Cross-reference with computational predictions (e.g., Gaussian for NMR chemical shifts) to validate assignments.

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (25–60°C), and light.

- Monitor degradation via HPLC-UV at 254 nm and track byproducts using LC-MS .

- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

Advanced Research Questions

Q. What computational strategies are effective for elucidating reaction mechanisms involving this compound?

- Methodology :

- Use density functional theory (DFT) (B3LYP/6-31G* level) to model transition states and intermediate energies.

- Validate with in situ FTIR or Raman spectroscopy to detect transient species.

- Compare computed activation barriers with experimental kinetic data (e.g., Eyring plots) .

数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Perform dose-response assays (e.g., IC50) across multiple cell lines to assess reproducibility.

- Analyze confounding variables (e.g., solvent effects, cell passage number) using multivariate regression .

- Utilize ResearchGate to collaborate with original authors and compare raw datasets .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Q. What experimental designs are optimal for studying the compound’s reactivity in multi-component reactions?

- Methodology :

- Implement response surface methodology (RSM) via Design Expert to map interactions between reactants, catalysts, and solvents.

- Monitor reaction progress with online PAT tools (e.g., ReactIR) for real-time kinetic profiling.

- Use principal component analysis (PCA) to deconvolute synergistic/antagonistic effects .

Data Contradiction Analysis Framework

Key Recommendations

- Literature Review : Use ResearchGate to identify experts and unpublished datasets .

- Data Validation : Employ replicated analysis for critical findings, ensuring statistical power (n ≥ 3) .

- Collaboration : Engage with computational chemists to bridge experimental and theoretical gaps.

Note: Avoid reliance on non-peer-reviewed platforms (e.g., commercial websites). Prioritize methodologies validated in ACS, RSC, or Elsevier journals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.